molecular formula C11H10FN3S B12122212 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol

4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B12122212
M. Wt: 235.28 g/mol
InChI Key: DHLZCLYZZXGKRM-UHFFFAOYSA-N
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Description

4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. The presence of the triazole ring in its structure imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the triazole ring in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol with a few drops of sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-5-phenyl-1,2,4-triazole-3-thiol: Similar structure but lacks the fluorine atom.

    4-Allyl-5-(4-chloro-phenyl)-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine.

    4-Allyl-5-(3-methyl-phenyl)-1,2,4-triazole-3-thiol: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol imparts unique electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated analogs . This makes it a valuable compound for further research and development in various fields.

Biological Activity

4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique chemical structure, characterized by the presence of a triazole ring and a thiol group, imparts significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C11H10FN3S with a molecular weight of 235.28 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC11H10FN3S
Molecular Weight235.28 g/mol
IUPAC Name3-(3-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
InChI KeyDHLZCLYZZXGKRM-UHFFFAOYSA-N
Canonical SMILESC=CCN1C(=NNC1=S)C2=CC(=CC=C2)F

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit antimicrobial and antifungal activities. Specifically, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated its potential as a candidate for developing new antibiotics due to its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines (e.g., melanoma IGR39 and breast cancer MDA-MB-231) revealed that it exhibits significant cytotoxic effects. The mechanism involves inducing apoptosis in cancer cells through the activation of specific pathways related to cell death .

Case Study: Cytotoxicity Testing

A study assessed the cytotoxicity of various triazole derivatives against different cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound showed enhanced selectivity towards cancer cells compared to normal cells. Notably, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

The biological activity of this compound can be attributed to its ability to interact with biological receptors through hydrogen bonding and hydrophobic interactions. The triazole ring acts as a pharmacophore that enhances solubility and facilitates binding to target proteins involved in various biochemical pathways .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties imparted by the fluorine atom in this compound:

CompoundAntimicrobial ActivityAnticancer ActivityUnique Features
4-Allyl-5-(3-fluoro-phenyl)-triazoleHighSignificantFluorine enhances reactivity
4-Allyl-5-(phenyl)-triazoleModerateModerateLacks fluorine
4-Allyl-5-(chlorophenyl)-triazoleLowLowContains chlorine instead of fluorine

Properties

Molecular Formula

C11H10FN3S

Molecular Weight

235.28 g/mol

IUPAC Name

3-(3-fluorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H10FN3S/c1-2-6-15-10(13-14-11(15)16)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,14,16)

InChI Key

DHLZCLYZZXGKRM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)F

Origin of Product

United States

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